2-Bromo-5-(difluoromethoxy)pyridine

Descripción general

Descripción

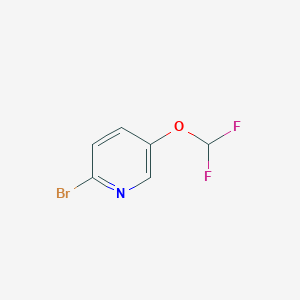

2-Bromo-5-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4BrF2NO. It is a pyridine derivative, characterized by the presence of a bromine atom at the second position and a difluoromethoxy group at the fifth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-5-(difluoromethoxy)pyridine can be synthesized through several methods. One common method involves the reaction of 2-bromo-5-hydroxypyridine with sodium chlorodifluoroacetate in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent. The reaction is typically carried out at 80°C for 20 hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and ligands are typically used in these reactions.

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives.

Coupling Reactions: Products include biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Bromo-5-(difluoromethoxy)pyridine serves as a valuable building block in the synthesis of biologically active compounds. Its ability to interact selectively with specific molecular targets makes it an important compound in drug discovery and development. The difluoromethoxy substitution is believed to enhance binding affinity to various biomolecules, contributing to its potential therapeutic applications.

Pharmaceutical Research

The compound has been explored for its potential use in various pharmaceutical applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus pneumoniae and Escherichia coli, indicating its potential as an antibacterial agent.

- Biofilm Inhibition : Research highlights that this compound may disrupt biofilm formation, which is a significant challenge in treating bacterial infections. Its low minimum biofilm inhibitory concentrations suggest it could be effective in clinical settings.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize how the combination of bromine and difluoromethoxy groups enhances the biological efficacy of this compound. The electron-withdrawing nature of the fluorine atoms reduces electron density in the pyridine ring, increasing reactivity towards biological targets.

Case Studies

Several case studies have investigated the biological activity and therapeutic potential of this compound:

- Antibacterial Studies : A series of derivatives were synthesized and evaluated for antibacterial efficacy, revealing enhanced activity against Gram-positive and Gram-negative bacteria due to structural modifications similar to those in this compound.

- Nematode Infections : Recent patents have explored compounds related to this structure for treating nematode infections, highlighting its potential beyond traditional antibacterial applications .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-(difluoromethoxy)pyridine depends on its specific applicationThe molecular targets and pathways involved vary based on the specific reaction and application .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-(difluoromethyl)pyridine: Similar structure but with a difluoromethyl group instead of a difluoromethoxy group.

2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group at the fourth position.

2-Bromo-5-fluoropyridine: Contains a fluorine atom at the fifth position.

Uniqueness

2-Bromo-5-(difluoromethoxy)pyridine is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct reactivity and properties compared to other similar compounds .

Actividad Biológica

2-Bromo-5-(difluoromethoxy)pyridine is a novel compound with significant potential in medicinal chemistry, particularly due to its unique structural features. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHBrFNO

- Molecular Weight : Approximately 224 g/mol

- CAS Number : 845827-14-7

This compound is characterized by a pyridine ring substituted with a bromine atom and a difluoromethoxy group. This configuration significantly influences its reactivity and biological interactions .

Research indicates that this compound interacts selectively with various biomolecules, including proteins and nucleic acids. The difluoromethoxy substitution is believed to enhance binding affinity to specific targets, increasing its effectiveness in biological systems. The compound has been explored for its potential use as a biochemical probe in studying various biological pathways, demonstrating notable activity in several assays.

Case Studies and Research Findings

- Antifungal Activity : Compounds containing CFX moieties, similar to this compound, have shown promising antifungal properties. These studies suggest that such compounds can effectively inhibit fungal growth through specific molecular interactions .

- Cancer Research : The compound has been investigated for its role in targeting tumor necrosis factor (TNF) pathways, which are crucial in cancer progression. Preliminary findings indicate that it may serve as an inhibitor of certain TNF receptors, providing a potential therapeutic avenue for cancer treatment .

- Neuropharmacology : Recent studies have highlighted the compound's ability to interact with synaptic proteins, suggesting its potential as a neuropharmacological agent. Its structural similarities to known neuroactive compounds may lead to the development of new treatments for neurological disorders .

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical reactions, often utilizing continuous flow reactors to enhance yield and efficiency for large-scale production. The compound's unique properties make it valuable in various fields, including:

- Medicinal Chemistry : As a lead compound in drug development targeting specific diseases.

- Biochemical Assays : As a probe for studying biological interactions and pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Bromo-5-(trifluoromethoxy)pyridine | CHBrFNO | 0.98 |

| 2-Bromo-4-(difluoromethoxy)pyridine | CHBrFNO | 0.84 |

| 5-(Trifluoromethoxy)pyridin-2-amine | CHFN | 0.78 |

The distinct combination of bromine and difluoromethoxy groups at specific positions on the pyridine ring sets this compound apart from others, influencing its reactivity and potential applications in both chemistry and biology.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Bromo-5-(difluoromethoxy)pyridine?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor. For example, bromination using -bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl at 100–110°C for 18 hours yields brominated intermediates . Subsequent functionalization with difluoromethoxy groups can be achieved via nucleophilic substitution or coupling reactions. A patent describes using 2-bromo-6-(difluoromethoxy)pyridine as a precursor in Suzuki-Miyaura cross-coupling with aryl boronic esters, highlighting the role of CsCO or -BuONa in 1,4-dioxane/water mixtures .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Melting point determination (e.g., 80–82°C for analogous bromopyridines) and purity assessment via HPLC or GC (≥95% purity) are standard . Safety data, including irritation classifications (e.g., Eye Irrit. Category 2), should align with GHS guidelines .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store sealed in a dry, cool environment (ambient temperatures recommended) to prevent hydrolysis or decomposition. Use inert atmospheres (e.g., N) for moisture-sensitive reactions. Purity degradation can be monitored via periodic GC analysis .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh) or PdCl(dppf)) and bases (CsCO or -BuONa) in a 4:1 dioxane/water solvent mixture. Reaction temperatures between 80–100°C for 12–24 hours typically achieve yields >85% . For electron-deficient aryl boronic esters, increasing catalyst loading (5 mol%) improves conversion. Monitor reaction progress via TLC or LCMS .

Q. What strategies mitigate regioselectivity challenges during bromination of pyridine derivatives?

- Methodological Answer : Regioselective bromination at the 2-position can be controlled using directing groups (e.g., methoxy or amino substituents) or steric hindrance. For example, bromination of 5-(difluoromethoxy)pyridine with NBS/AIBN in CCl selectively targets the 2-position due to radical stability . Computational modeling (DFT) of radical intermediates may further guide selectivity .

Q. How can competing side reactions during functionalization of this compound be minimized?

- Methodological Answer : Side reactions like dehalogenation or overcoupling are minimized by:

- Using anhydrous solvents and degassed conditions to prevent radical quenching.

- Limiting reaction times (monitored via LCMS) to avoid over-functionalization.

- Employing stoichiometric control (e.g., 1.5 eq boronic ester) .

Post-reaction purification via flash chromatography (e.g., 15% EtOAc/heptane) isolates the desired product .

Propiedades

IUPAC Name |

2-bromo-5-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKSHJJKXWPSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630810 | |

| Record name | 2-Bromo-5-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845827-14-7 | |

| Record name | 2-Bromo-5-(difluoromethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845827-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(difluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.